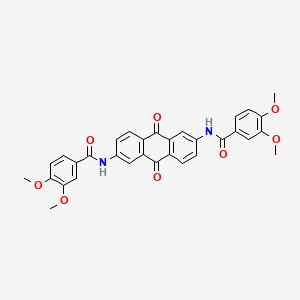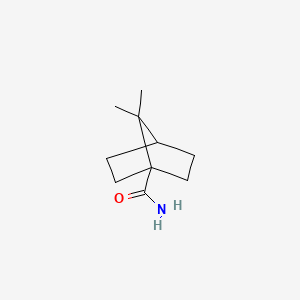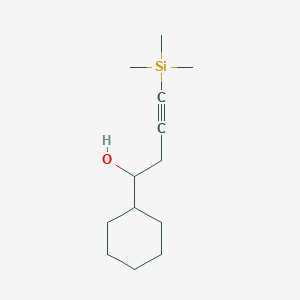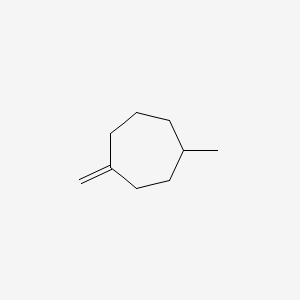![molecular formula C14H17Cl3N4O4S B11950810 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide is a complex organic compound with a molecular formula of C14H18Cl3N3O3S. This compound is notable for its unique structure, which includes a trichloromethyl group, a methoxy-nitrophenyl group, and a carbamothioyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.
Introduction of the Methoxy-Nitrophenyl Group: This step involves nitration and methoxylation reactions to introduce the 4-methoxy-2-nitrophenyl group.
Carbamothioyl Linkage Formation: The final step involves the formation of the carbamothioyl linkage through a reaction with thiourea derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Amino derivatives are common products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide
- 2-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)propanamide
Uniqueness
The presence of both the methoxy and nitro groups in 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide makes it unique compared to its analogs. This dual functionality can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H17Cl3N4O4S |
|---|---|
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
2-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H17Cl3N4O4S/c1-7(2)11(22)19-12(14(15,16)17)20-13(26)18-9-5-4-8(25-3)6-10(9)21(23)24/h4-7,12H,1-3H3,(H,19,22)(H2,18,20,26) |
Clave InChI |
FPZDJMOTHRIVFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)







![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)
